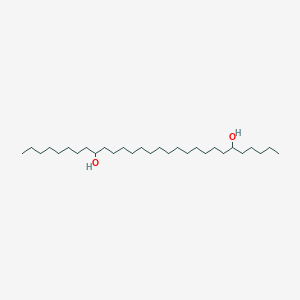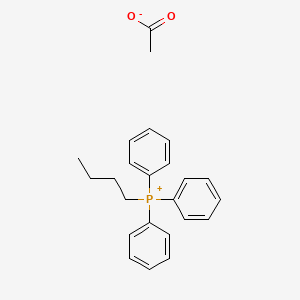
Butyl(triphenyl)phosphanium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(triphenyl)phosphanium acetate is an organophosphorus compound that features a butyl group, three phenyl groups attached to a phosphorus atom, and an acetate anion. This compound is part of the broader class of phosphonium salts, which are known for their utility in organic synthesis, particularly in the Wittig reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(triphenyl)phosphanium acetate can be synthesized through the reaction of triphenylphosphine with butyl halides, followed by the addition of acetic acid. The general reaction involves:
Formation of Butyl(triphenyl)phosphanium Halide: Triphenylphosphine reacts with butyl halide (e.g., butyl bromide) in a nucleophilic substitution reaction to form butyl(triphenyl)phosphanium halide.
Formation of this compound: The butyl(triphenyl)phosphanium halide is then treated with silver acetate to exchange the halide ion with an acetate ion, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the laboratory synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(triphenyl)phosphanium acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphonium center.
Wittig Reaction: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Wittig Reaction: The reaction typically involves the use of aldehydes or ketones and strong bases like butyl lithium to generate the ylide intermediate.
Major Products Formed
Nucleophilic Substitution: The major products are typically substituted phosphonium salts.
Wittig Reaction: The major products are alkenes and phosphine oxides.
Applications De Recherche Scientifique
Butyl(triphenyl)phosphanium acetate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of alkenes via the Wittig reaction.
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
Material Science: It is used in the preparation of polymer-supported catalysts and other advanced materials.
Mécanisme D'action
The mechanism of action of butyl(triphenyl)phosphanium acetate in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds (aldehydes or ketones) to form a four-membered ring intermediate, which then decomposes to yield the desired alkene and a phosphine oxide byproduct .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A precursor to butyl(triphenyl)phosphanium acetate, used in various organic reactions.
Methylenetriphenylphosphorane: Another phosphonium ylide used in the Wittig reaction.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its butyl group provides steric effects that can influence reaction outcomes, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
103999-06-0 |
|---|---|
Formule moléculaire |
C24H27O2P |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
butyl(triphenyl)phosphanium;acetate |
InChI |
InChI=1S/C22H24P.C2H4O2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-2(3)4/h4-18H,2-3,19H2,1H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
MKZASADXUFZOHO-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
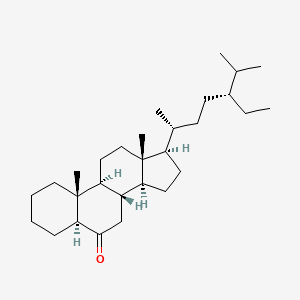
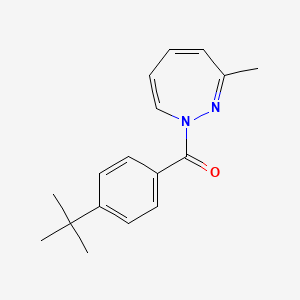
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
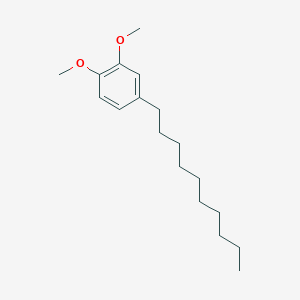
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)


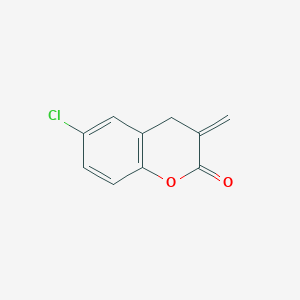
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
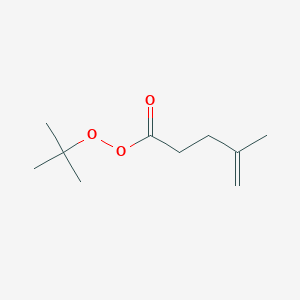

arsanium bromide](/img/structure/B14342323.png)
